

# characterization methods for tetrahydropyridopyrimidine derivatives

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## Compound of Interest

Compound Name: 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine

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An In-depth Technical Guide to the Characterization of Tetrahydropyridopyrimidine Derivatives

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential methods used to characterize tetrahydropyridopyrimidine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of pharmacological activities.<sup>[1][2]</sup> The accurate elucidation of their structure, purity, physicochemical properties, and biological activity is critical for advancing drug discovery and development efforts.

## Structural Elucidation Techniques

The foundational step in characterizing a novel tetrahydropyridopyrimidine derivative is the unambiguous determination of its chemical structure. A combination of spectroscopic and crystallographic methods is typically employed for this purpose.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of tetrahydropyridopyrimidine derivatives in solution.<sup>[3]</sup> Both <sup>1</sup>H and <sup>13</sup>C NMR provide detailed information about the connectivity and chemical environment of atoms.<sup>[2][3]</sup>

- <sup>1</sup>H NMR (Proton NMR): Provides information on the number of different types of protons and their electronic environments. Chemical shifts ( $\delta$ ), signal multiplicity (e.g., singlet, doublet),

and coupling constants (J) are used to determine the position of substituents and the relative stereochemistry.[3] For instance, the signal for the chiral proton of the pyrimidine ring often appears as a distinct doublet.[2]

- <sup>13</sup>C NMR (Carbon-13 NMR): Reveals the number of chemically non-equivalent carbon atoms and their hybridization state. Characteristic signals for carbonyl, aromatic, and aliphatic carbons in the tetrahydropyridopyrimidine scaffold can be readily identified.[4][5]

## Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified tetrahydropyridopyrimidine derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>) in an NMR tube.[6] The choice of solvent is critical and depends on the compound's solubility.[7]
- Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 200 MHz or higher).[6]
- Data Acquisition:
  - For <sup>1</sup>H NMR, acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.
  - For <sup>13</sup>C NMR, a greater number of scans is typically required due to the low natural abundance of the <sup>13</sup>C isotope.[8]
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.
- Analysis: Integrate the <sup>1</sup>H NMR signals to determine proton ratios. Analyze chemical shifts and coupling constants to assign signals to specific protons and carbons within the molecular structure.

## Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and elemental composition of the synthesized derivatives.[3] When coupled with a separation technique like Liquid Chromatography (LC-MS), it becomes a powerful tool for analyzing complex mixtures and confirming purity.[9]

- High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which helps confirm the molecular formula.[3] Since isomers have the same molecular formula, they will have the same molecular weight.[3]
- Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum can provide valuable structural information, helping to confirm the core structure and the nature of substituents.[9]

## Experimental Protocol: Mass Spectrometry (LC-MS)

- Sample Preparation: Prepare a dilute solution of the compound (typically in the  $\mu\text{g/mL}$  range) using a solvent compatible with the mobile phase (e.g., methanol or acetonitrile).[10]
- Chromatographic Separation: Inject the sample into an LC system equipped with a suitable column (e.g., C18). Use a gradient elution method with a mobile phase consisting of solvents like acetonitrile and water (often with 0.1% formic acid) to ensure good separation.[6]
- Ionization: Ionize the eluting compound using an appropriate ion source, such as Electrospray Ionization (ESI), which is common for this class of molecules.[6]
- Mass Analysis: Analyze the ions in a mass analyzer (e.g., Time-of-Flight (TOF), Quadrupole, or Orbitrap).[11]
- Data Analysis: Identify the molecular ion peak ( $[\text{M}+\text{H}]^+$  or  $[\text{M}-\text{H}]^-$ ) to confirm the molecular weight.[9] Compare the measured accurate mass with the theoretical mass to validate the elemental composition.

## X-Ray Crystallography

X-ray crystallography is an analytical technique used for the definitive determination of the atomic and molecular structure of a crystalline compound.[12][13] It provides a three-dimensional picture of the electron density, revealing precise bond lengths, bond angles, and stereochemistry.[14][15] This method is invaluable for confirming the absolute configuration of chiral centers and understanding intermolecular interactions within the crystal lattice.[4][16]

## Experimental Protocol: Single-Crystal X-Ray Diffraction

- **Crystal Growth:** Grow single crystals of the tetrahydropyridopyrimidine derivative suitable for diffraction (typically >0.1 mm in all dimensions). This is often achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.
- **Crystal Mounting:** Carefully mount a suitable crystal on a goniometer head.
- **Data Collection:** Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded by a detector as the crystal is rotated.<sup>[13]</sup>
- **Structure Solution and Refinement:** Process the diffraction data to determine the unit cell dimensions and space group. The phase problem is solved to generate an initial electron density map.<sup>[15]</sup> A molecular model is then built into this map and refined computationally against the experimental data to yield the final, accurate molecular structure.<sup>[15]</sup>

## Purity and Physicochemical Characterization

Beyond structural confirmation, assessing the purity and key physicochemical properties of the derivatives is crucial for their further development.

## Chromatographic Techniques

Chromatography is the cornerstone for assessing the purity of synthesized compounds and for separating isomer mixtures.<sup>[3]</sup>

- **Thin-Layer Chromatography (TLC):** A rapid and simple method used to monitor reaction progress and assess the purity of the final product.<sup>[17]</sup>
- **High-Performance Liquid Chromatography (HPLC):** The preferred method for quantitative purity analysis. Chiral HPLC, using a chiral stationary phase, is specifically employed to separate and quantify enantiomers.<sup>[3][18]</sup>

## Experimental Protocol: Chiral HPLC for Enantiomeric Separation

- **Column Selection:** Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns are often effective.<sup>[3]</sup>

- **Mobile Phase Screening:** Begin with a standard mobile phase system, such as a mixture of hexane and isopropanol.<sup>[3]</sup> Systematically vary the solvent ratio to optimize the separation of the enantiomers.
- **Sample Injection:** Dissolve the sample in the mobile phase and inject a small volume onto the column.<sup>[3]</sup>
- **Data Analysis:** A successful separation will result in two distinct peaks, one for each enantiomer.<sup>[3]</sup> The area of each peak is integrated to calculate the enantiomeric excess (% ee).<sup>[3]</sup>

## Physicochemical Properties

Properties such as lipophilicity, density, and refractive index are important for understanding a compound's behavior and for formulation development.<sup>[1][19]</sup>

- **Partition Coefficient (Log P):** A measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. It is typically determined between n-octanol and water.<sup>[1][20]</sup>
- **Density and Refractive Index:** These properties are measured for the synthesized compounds, often in various solvents at a controlled temperature.<sup>[1][7]</sup> Density can be measured using a pycnometer, and the refractive index is measured with an Abbe refractometer.<sup>[7]</sup>

## Experimental Protocol: Log P Determination via Shake-Flask Method

- **Phase Preparation:** Pre-saturate n-octanol with water and water with n-octanol.
- **Partitioning:** Dissolve a known amount of the tetrahydropyridopyrimidine derivative in one of the phases. Mix this solution with a known volume of the other phase in a separatory funnel.
- **Equilibration:** Shake the funnel for a sufficient time to allow the compound to partition between the two immiscible layers. Allow the layers to separate completely.

- **Concentration Measurement:** Carefully separate the two layers. Determine the concentration of the compound in each layer using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
- **Calculation:** Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. Log P is the base-10 logarithm of this value.

## Biological Activity Evaluation

Tetrahydropyridopyrimidine derivatives are known for a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[1][6]

### Antimicrobial Activity

The antimicrobial potential is often assessed by determining the Minimum Inhibitory Concentration (MIC).

### Experimental Protocol: MIC Determination (Broth Microdilution Method)

- **Compound Preparation:** Prepare a stock solution of the test compound and create a series of two-fold serial dilutions in a 96-well microtiter plate.[6]
- **Inoculum Preparation:** Prepare a standardized suspension of the target microorganism (bacteria or fungi).[6]
- **Inoculation:** Add the microbial inoculum to each well of the microtiter plate. Include positive (microbe, no compound) and negative (no microbe) controls.
- **Incubation:** Incubate the plate under conditions appropriate for the growth of the microorganism.
- **MIC Determination:** The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[6]

### Anticancer Activity

The cytotoxic effect of the derivatives on cancer cell lines is a key evaluation, often quantified by the  $IC_{50}$  value.

## Experimental Protocol: MTT Assay for Cytotoxicity ( $IC_{50}$ Determination)

- **Cell Seeding:** Seed cancer cells (e.g., HeLa, K562) in a 96-well plate and allow them to adhere overnight.<sup>[6]</sup>
- **Compound Treatment:** Treat the cells with various concentrations of the tetrahydropyridopyrimidine derivative and incubate for a specified period (e.g., 24-72 hours).
- **MTT Addition:** Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
- **Formazan Solubilization:** Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance of the purple solution using a microplate reader at a specific wavelength (e.g., ~570 nm).
- **$IC_{50}$  Calculation:** Plot the percentage of cell viability versus the compound concentration. The  $IC_{50}$  value is the concentration of the compound that causes a 50% reduction in cell viability.

## Data Summary and Visualization

### Quantitative Data Tables

Table 1: Illustrative  $^1H$  and  $^{13}C$  NMR Spectral Data for a Tetrahydropyrimidine Derivative

Assignment	$^1\text{H}$ NMR Chemical Shift ( $\delta$ , ppm)	$^{13}\text{C}$ NMR Chemical Shift ( $\delta$ , ppm)
Aromatic Protons/Carbons	7.17-8.09 (multiplets)[2]	112.51-155.39[4]
Pyrimidine -CH-	5.62 (doublet)[2]	97.11[4]
-NH-	10.91-12.51 (broad singlets) [21]	N/A
-CH <sub>3</sub>	N/A	17.94[2]
-OCH <sub>3</sub>	N/A	55.84[2]
Carbonyl C=O	N/A	167.54[4]
Note: Data are examples compiled from various derivatives and are for illustrative purposes.		

Table 2: Example Biological Activity Data for Tetrahydropyridopyrimidine Derivatives



Compound ID	Activity Type	Target	Value	Reference
Compound 4b	Antibacterial	S. aureus	MIC = 0.41 mg/mL	<a href="#">[6]</a>
Compound 4k	Antifungal	T. mentagrophytes	MIC = 0.20 mg/mL	<a href="#">[6]</a>
Compound 13	Anticancer (Kinase Inhibition)	H358 Cells (KRAS-G12C)	IC <sub>50</sub> = 70 nM	<a href="#">[10]</a>
Compound 4k	Anticancer (Cytotoxicity)	HeLa Cells	IC <sub>50</sub> = 10.12 μM	<a href="#">[22]</a>

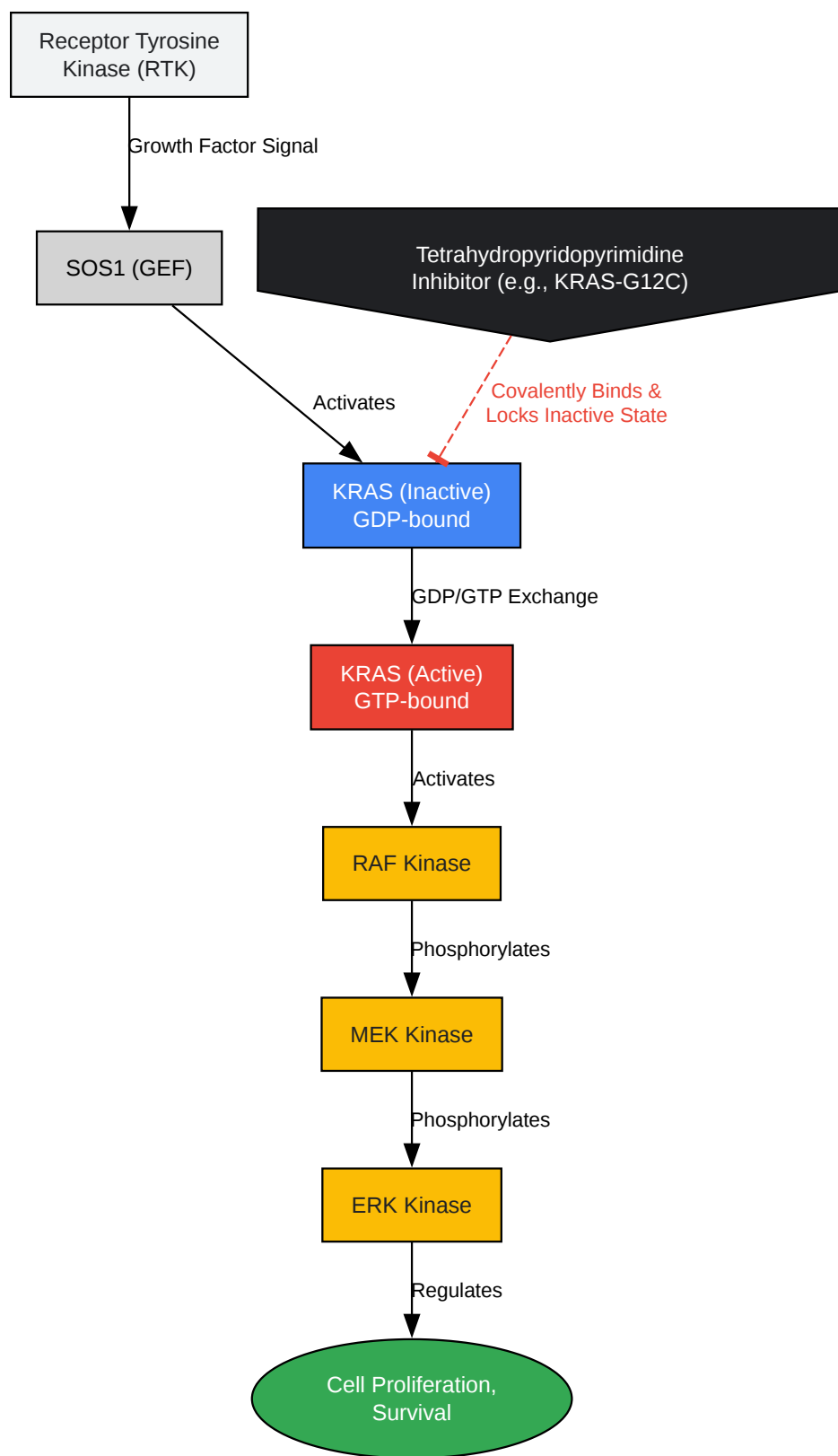
Note: Data are specific to the compounds studied in the cited literature.

## Diagrams and Workflows



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Caption: General workflow for the characterization of tetrahydropyridopyrimidine derivatives.



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Caption: Inhibition of the KRAS signaling pathway by covalent tetrahydropyridopyrimidine derivatives.

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